molecular formula C14H23NO4 B3082373 1-(tert-Butyl) 2-methyl (R)-2-allylpyrrolidine-1,2-dicarboxylate CAS No. 112348-45-5

1-(tert-Butyl) 2-methyl (R)-2-allylpyrrolidine-1,2-dicarboxylate

Cat. No. B3082373
CAS RN: 112348-45-5
M. Wt: 269.34 g/mol
InChI Key: VEYTWFFJGOYPRZ-AWEZNQCLSA-N
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Description

The compound “1-(tert-Butyl) 2-methyl ®-2-allylpyrrolidine-1,2-dicarboxylate” is likely a pyrrolidine derivative. Pyrrolidine is a five-membered ring with one nitrogen atom and four carbon atoms. The “tert-Butyl” and “methyl” groups are substituents on the pyrrolidine ring, and the “allyl” group indicates a prop-2-enyl substituent. The “®” denotes the configuration of the chiral center in the molecule .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a pyrrolidine derivative with the appropriate tert-butyl, methyl, and allyl reagents. The exact synthetic route would depend on the specific reagents and conditions used .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the five-membered pyrrolidine ring and the attached substituents. The presence of the “tert-Butyl”, “methyl”, and “allyl” groups would impart certain steric and electronic effects that could influence the compound’s reactivity .


Chemical Reactions Analysis

As a pyrrolidine derivative, this compound could potentially undergo a variety of chemical reactions. The exact reactions would depend on the specific conditions and reagents used .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the pyrrolidine ring could impart basicity, while the “tert-Butyl”, “methyl”, and “allyl” groups could influence the compound’s hydrophobicity .

Scientific Research Applications

Environmental Remediation and Fate

  • MTBE, a gasoline additive, has raised environmental concerns due to its persistence and water solubility, leading to extensive studies on its biodegradation and fate in the environment. Research indicates that MTBE can be degraded under certain conditions, highlighting the potential for bioremediation strategies to mitigate contamination. This research could be relevant for understanding the environmental behavior of similar compounds and developing remediation approaches (Davis & Erickson, 2004).

Synthetic Applications

  • Studies on the synthetic routes of related compounds, such as vandetanib, indicate that tert-butyl and related groups can be key intermediates in the synthesis of complex molecules. This suggests potential synthetic applications for 1-(tert-Butyl) 2-methyl (R)-2-allylpyrrolidine-1,2-dicarboxylate in the preparation of pharmaceuticals or other organic compounds (Mi, 2015).

Chemical Modification and Material Science

  • The chemical modification of polysaccharides, such as xylan, using related tert-butyl compounds, has been explored for the development of new materials with specific properties. This suggests potential applications of 1-(tert-Butyl) 2-methyl (R)-2-allylpyrrolidine-1,2-dicarboxylate in the modification of biopolymers to create novel materials with tailored functionalities (Petzold-Welcke et al., 2014).

Catalysis and Chemical Reactions

  • Research on catalytic applications of related compounds, such as tert-butanesulfinamide, in the synthesis of N-heterocycles suggests potential catalytic roles for 1-(tert-Butyl) 2-methyl (R)-2-allylpyrrolidine-1,2-dicarboxylate in facilitating specific chemical reactions, particularly in the synthesis of complex organic molecules (Philip et al., 2020).

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological or chemical activity, which is not provided in the current information .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with all chemicals, appropriate safety precautions should be taken when handling this compound .

Future Directions

The future research directions for this compound could involve further exploration of its synthesis, reactivity, and potential applications. This could include studies on its biological activity, if applicable .

properties

IUPAC Name

1-O-tert-butyl 2-O-methyl (2R)-2-prop-2-enylpyrrolidine-1,2-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO4/c1-6-8-14(11(16)18-5)9-7-10-15(14)12(17)19-13(2,3)4/h6H,1,7-10H2,2-5H3/t14-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEYTWFFJGOYPRZ-AWEZNQCLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1(CC=C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@@]1(CC=C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(tert-Butyl) 2-methyl (R)-2-allylpyrrolidine-1,2-dicarboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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